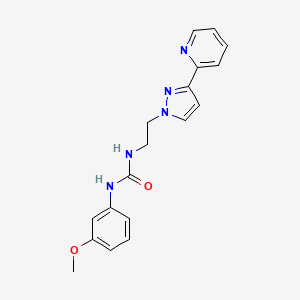
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structure Analysis
- Molecular Formula : C17H20N4O
- Molecular Weight : 312.37 g/mol
- SMILES Representation : COc1cccc(c1)N(C(=O)NCCN=C(c2ccn(c2)C)C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown efficacy as inhibitors of carbonic anhydrase (hCA II), which plays a crucial role in physiological processes such as pH regulation and ion transport. The urea moiety appears to enhance binding affinity to the enzyme's active site, potentially leading to therapeutic effects in conditions like glaucoma and cancer .
- Antimicrobial Activity : Urea derivatives have been evaluated for their antibacterial properties. Studies indicate that compounds with similar structures exhibit moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 250 μg/mL .
Biological Activity Data
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of various pyrazolyl-ureas, this compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli. The compound's structure was found to be critical for its interaction with bacterial cell walls, leading to disruption and eventual cell death.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related urea derivatives showed that compounds targeting carbonic anhydrases could effectively reduce inflammation markers in vitro. The study highlighted the potential of these compounds in treating inflammatory diseases by modulating cytokine release.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)21-18(24)20-10-12-23-11-8-17(22-23)16-7-2-3-9-19-16/h2-9,11,13H,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRAWJEHWMXOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














